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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 6-Amino-3-bromo-2-fluorobenzonitrile, a key
building block in modern medicinal chemistry. This document details its molecular structure, physicochemical
properties, spectroscopic characteristics, and its emerging role in the synthesis of novel therapeutic agents.

Molecular Structure and Identification

6-Amino-3-bromo-2-fluorobenzonitrile is a polysubstituted aromatic compound with the chemical formula
C7HaBrFN2.[1][2] Its structure features a benzene ring substituted with an amino (-NHz), a bromo (-Br), a fluoro (-F),
and a nitrile (-C=N) group. The precise arrangement of these functional groups dictates its unique reactivity and utility
as a versatile intermediate in organic synthesis.

Identifier Value

IUPAC Name 6-amino-3-bromo-2-fluorobenzonitrile[1]
CAS Number 845866-92-4[1]

Chemical Formula C7HaBrFENz[1][2]

Molecular Weight 215.02 g/mol [1]

SMILES C1=CC(=C(C(=C1N)C#N)F)BI[1]

INChl=1S/C7H4BrFN2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-
2H,11H2[1]

InChl

graph "6 _Amino_3 bromo 2 fluorobenzonitrile" {
layout=neato;

node [shape=plaintext];

edge [color="#202124"1;
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// Bonds
Cl -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

Cl -- C7 [len=1.21;
C7 -- N1 [style=filled, arrowhead=none, penwidth=3];

C6 -- N2;
C2 -- F1;
C3 -- Bri;

// Double bonds in the ring
edge [style=filled, arrowhead=none, penwidth=3];

Cl -- C6;
C2 -- C3;
C4 -- C5;
}

Caption: 2D structure of 6-Amino-3-bromo-2-fluorobenzonitrile.

Physicochemical Properties

The physicochemical properties of 6-Amino-3-bromo-2-fluorobenzonitrile are summarized below. These properties
are crucial for designing reaction conditions and for understanding its pharmacokinetic profile in potential drug

candidates.
Property Value
Appearance Solid (predicted)
Boiling Point 286 °C (predicted)
Density 1.77 g/cm3 (predicted)
Flash Point 127 °C (predicted)
XLogP3 2.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
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Spectroscopic Data

While a comprehensive public database of the experimental spectra for 6-Amino-3-bromo-2-fluorobenzonitrile is
not readily available, the expected spectroscopic features can be predicted based on its functional groups.
Commercial suppliers often provide spectra upon request.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the
protons of the amino group. The aromatic region will likely display complex splitting patterns due to coupling
between the aromatic protons and with the fluorine atom. The amino protons will appear as a broad singlet.

¢ 13C NMR: The carbon NMR spectrum will exhibit distinct signals for each of the seven carbon atoms in the
molecule. The carbon attached to the nitrile group will appear at a characteristic downfield shift. The carbon atoms
bonded to bromine and fluorine will also show characteristic shifts and coupling with the fluorine atom.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups. Key
expected peaks include:

N-H stretching: Around 3300-3500 cm~1 for the amino group.

C=N stretching: A sharp, medium-intensity peak around 2220-2260 cm~1,

C-F stretching: In the region of 1000-1400 cm™1.

C-Br stretching: Typically found in the fingerprint region below 1000 cm1.

Aromatic C=C stretching: Multiple peaks in the 1400-1600 cm~* region.
3.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (215.02
g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1
ratio) will be observed for the molecular ion and any bromine-containing fragments. Predicted mass-to-charge ratios
for various adducts are available in public databases.[2]

Experimental Protocols
4.1. Representative Synthesis of a Fluorinated Aminobenzonitrile
While a specific protocol for 6-Amino-3-bromo-2-fluorobenzonitrile is not detailed in the public literature, a

representative synthesis for a similar compound, 2-Amino-3-fluorobenzonitrile, can be adapted. This method involves
the thermal rearrangement of a fluorinated isocyanoindolinone derivative.
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Materials:

(2)-7-fluoro-3-(isocyano)indolin-2-one

Dimethylformamide (DMF)

o Water

Saturated sodium bicarbonate solution

Ethyl acetate

Anhydrous magnesium sulfate

Silica gel

Procedure:

Dissolve (Z)-7-fluoro-3-(isocyano)indolin-2-one in dry DMF in a round-bottom flask.

o Heat the solution to reflux (approximately 152°C internal temperature) and maintain for 3 hours.

e Cool the reaction mixture to room temperature and stir overnight.

 Dilute the mixture with water, saturated sodium bicarbonate solution, and ethyl acetate.

o Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

« Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

» Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure
2-Amino-3-fluorobenzonitrile.

This protocol is adapted from the synthesis of a related compound and may require optimization for 6-Amino-3-
bromo-2-fluorobenzonitrile.
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Start: (Z)-7-fluoro-3-(isocyano)indolin-2-one derivative

Dissolve in DMF

:

Heat to Reflux (3h)

:
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:

Aqueous Workup
(Water, NaHCOs, Ethyl Acetate)

:

Extract with Ethyl Acetate

:

Dry and Concentrate

:

Silica Gel Chromatography

Product: 6-Amino-3-bromo-2-fluorobenzonitrile

Click to download full resolution via product page

Caption: Representative workflow for the synthesis of a fluorinated aminobenzonitrile.

Applications in Drug Discovery and Development

6-Amino-3-bromo-2-fluorobenzonitrile is a valuable building block in medicinal chemistry, primarily serving as an
intermediate in the synthesis of more complex, biologically active molecules.[3] The presence of multiple, strategically
positioned functional groups allows for a variety of chemical transformations.
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5.1. Role as a Synthetic Intermediate

The amino, bromo, and nitrile groups offer orthogonal reactivity, enabling selective functionalization of the molecule.
For instance, the bromine atom is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-
Hartwig), allowing for the introduction of various aryl or alkyl substituents. The amino group can be acylated, alkylated,
or diazotized for further transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an
amine.

This versatility makes it an ideal starting material for the synthesis of libraries of compounds for high-throughput
screening in drug discovery programs.
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Caption: Synthetic utility of 6-Amino-3-bromo-2-fluorobenzonitrile in medicinal chemistry.
5.2. Significance of Fluorine Substitution

The presence of a fluorine atom can significantly enhance the pharmacological properties of a drug molecule.
Strategic fluorination can improve metabolic stability, increase binding affinity to target proteins, and modulate
lipophilicity and bioavailability. As such, fluorinated building blocks like 6-Amino-3-bromo-2-fluorobenzonitrile are
highly sought after in the development of next-generation therapeutics.[4]

Solid-State Structure and Crystallography

While the specific crystal structure of 6-Amino-3-bromo-2-fluorobenzonitrile has not been publicly reported, studies
on similar molecules, such as 2-amino-4-chlorobenzonitrile, provide insights into its likely solid-state characteristics.

In the crystal lattice of 2-amino-4-chlorobenzonitrile, molecules are linked by intermolecular hydrogen bonds between
the amino group of one molecule and the nitrile group of another, forming one-dimensional chains.[5] A similar
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hydrogen bonding pattern can be anticipated for 6-Amino-3-bromo-2-fluorobenzonitrile. The planarity of the
benzene ring and the potential for Tt-11 stacking interactions would also play a significant role in the overall crystal
packing. Single-crystal X-ray diffraction would be the definitive technique to elucidate its precise solid-state structure.

Safety and Handling

6-Amino-3-bromo-2-fluorobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is
also known to cause serious eye irritation and may cause respiratory irritation. Appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All
work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety
Data Sheet (MSDS) provided by the supplier.

Conclusion

6-Amino-3-bromo-2-fluorobenzonitrile is a highly functionalized and versatile building block with significant potential
in drug discovery and development. Its uniqgue combination of reactive sites allows for the efficient synthesis of diverse
molecular scaffolds. The incorporation of a fluorine atom offers potential advantages in optimizing the pharmacokinetic
and pharmacodynamic properties of lead compounds. This technical guide provides a foundational understanding of
its molecular structure, properties, and applications for researchers and scientists in the pharmaceutical industry.

: Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic
or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express
or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and ress uastt

advanced chemicals, empowering scientists and researchers to drive Ontario, CA 91761, United States

progress in science and industry. Phone: (601) 213-4426

Email: info@benchchem.com
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